4-Difluoromethyl-2-(trifluoromethyl)benzonitrile
Overview
Description
“4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .
Synthesis Analysis
This compound is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reactions .Molecular Structure Analysis
The molecular formula of “4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is C8H3F4N . The SMILES string representation is FC1=CC=C(C#N)C(=C1)C(F)(F)F .Chemical Reactions Analysis
“4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is involved in various chemical reactions. For instance, it participates in nickel-catalyzed arylcyanation reactions .Physical And Chemical Properties Analysis
This compound is a solid . It is insoluble in water but has some solubility in methanol .Scientific Research Applications
High Voltage Lithium Ion Battery Enhancement
A study demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium ion batteries. The inclusion of this compound improved the cyclic stability and capacity retention of the cathode material, contributing to enhanced battery performance (Huang et al., 2014).
Synthesis of Bicalutamide Intermediate
4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of bicalutamide, was efficiently synthesized from m-fluoro-(trifluoromethyl)benzene. This process highlights an environmentally friendly and practical method for producing this important intermediate (Zhang Tong-bin, 2012).
Dermatological Applications
The compound 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile was identified as a novel, nonsteroidal androgen receptor antagonist. It is effective for sebum control and the treatment of androgenetic alopecia, showcasing potential for dermatological applications (Li et al., 2008).
Continuous Flow Iodination
A study described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation under continuous flow conditions. This process is significant for the synthesis of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, showcasing a scalable and reliable method for functionalizing this class of compounds (Dunn et al., 2018).
Polymer Solar Cells Efficiency
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, was used as an additive in polymer solar cells, resulting in increased power conversion efficiency. This study highlights the role of such compounds in enhancing the performance of solar energy devices (Jeong et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)5-1-2-6(4-15)7(3-5)9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHLDUDHURVDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethyl-2-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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